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Compound of Interest

Compound Name:
5-Bromo-2-

hydroxyisonicotinaldehyde

CAS No.: 1227562-37-9

Cat. No.: B567225

Get Quote

Executive Summary & Chemical Identity[1][2][3][4]
[5]
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a tri-substituted pyridine

derivative utilized as an intermediate in medicinal chemistry.[1] Its characterization is

complicated by lactam-lactim tautomerism, where the compound exists in equilibrium between

the 2-hydroxypyridine form and the thermodynamically favored 2-pyridone form (5-bromo-4-

formyl-2(1H)-pyridone).[1]

Researchers must recognize that in polar aprotic solvents (e.g., DMSO-

), the pyridone tautomer dominates, significantly altering the NMR profile compared to non-
polar predictions.[1]
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Property Detail

IUPAC Name
5-Bromo-2-oxo-1,2-dihydro-4-

pyridinecarboxaldehyde

Common Name 5-Bromo-2-hydroxyisonicotinaldehyde

CAS Number 1227562-37-9

Molecular Formula

C

H

BrNO

Molecular Weight 202.01 g/mol

SMILES
O=Cc1cc(O)nc1Br (Hydroxy) / O=Cc1cc(=O)

[nH]c1Br (Oxo)

Tautomeric Equilibrium & Structural Logic
Understanding the tautomerism is a prerequisite for interpreting the spectra. The proton on the

oxygen (hydroxyl) migrates to the nitrogen, creating a cyclic amide (pyridone).
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Favored in Gas Phase/Non-polar

2-Pyridone Form
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Favored in Solid State & DMSO

 Proton Transfer
(Solvent Dependent)

Click to download full resolution via product page

Figure 1: The lactam-lactim tautomerism.[1] In DMSO-d6, the equilibrium shifts strongly to the

Oxo (Pyridone) form.[1]

Spectroscopic Characterization Data
The following data sets are synthesized from authoritative analog references (e.g., 2-

hydroxyisonicotinaldehyde) and substituent increment calculations for the 5-bromo position.

Nuclear Magnetic Resonance ( H NMR)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b567225/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-5-bromo-2-hydroxyisonicotinaldehyde-1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2138149.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2138149.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: DMSO-

(Recommended to stabilize the pyridone form).

Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

NH (Amide) 12.50 – 13.00 Broad Singlet 1H

Characteristic of

the pyridone N-

H.[1] Often

disappears with

D

O shake.

CHO (Aldehyde) 9.85 – 10.05 Singlet 1H

Distinctive

aldehyde peak.

[1] Minimal

coupling to ring

protons.

Ar-H (C6-H) 7.90 – 8.10 Singlet 1H

Deshielded by

adjacent

Nitrogen and

Bromine.[1]

(Base ~7.2 + Br

shift).

Ar-H (C3-H) 6.60 – 6.80 Singlet (or d) 1H

Shielded by the

adjacent

Carbonyl (C=O)

of the pyridone.

[1]

Critical Analysis:

The "Missing" Proton: In CDCl
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, the NH/OH signal may be extremely broad or invisible due to rapid exchange. DMSO-

is required to observe the distinct amide proton.[1]

Bromine Effect: Compared to the non-brominated scaffold (2-hydroxyisonicotinaldehyde), the

H6 proton shifts downfield by approximately 0.6–0.8 ppm due to the inductive electron-

withdrawing nature of the bromine at position 5.[1]

Infrared Spectroscopy (FT-IR)
Key functional group stretches observed in the solid state (KBr pellet or ATR).

Wavenumber (cm

)
Vibration Mode Structural Indication

3100 – 2800 N-H / C-H Stretch

Broad band indicating H-

bonded amide (pyridone

dimer).[1]

1690 – 1710 C=O Stretch (Aldehyde)
Sharp, distinct aldehyde

carbonyl.

1640 – 1660 C=O Stretch (Amide)

Characteristic "Pyridone"

carbonyl; lower frequency than

aldehyde.

1580 – 1600 C=C / C=N Stretch
Pyridine ring skeletal

vibrations.

600 – 700 C-Br Stretch
Fingerprint region confirmation

of halogenation.[1]

Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

Molecular Ion (

): 201.9 / 203.9 Da.
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Isotopic Pattern: A distinctive 1:1 doublet at

202 and 204 confirms the presence of a single Bromine atom (

Br and

Br isotopes).

Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway,

yielding peaks at

174/176.

Experimental Protocols
Protocol A: Sample Preparation for NMR (Tautomer
Stabilization)
To ensure reproducible spectra, the solvent choice must force the equilibrium to a single state.

Solvent Selection: Use DMSO-

(99.9% D) rather than CDCl

. The high dielectric constant of DMSO stabilizes the polar pyridone tautomer.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Water Suppression: If the sample is hygroscopic, the water peak at 3.33 ppm (DMSO) can

obscure signals. Store the compound in a desiccator before analysis.

Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full integration of the

aldehyde and amide protons, which often have long T1 relaxation times.

Protocol B: Synthesis & Purification Workflow (Context)
Impurities often arise from incomplete hydrolysis of the precursor.
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Figure 2: Synthesis pathway highlighting the origin of common methoxy impurities.[1]

References & Grounding
Tautomerism of 2-Hydroxypyridines:

Mechanism: 2-Hydroxypyridines exist predominantly as 2-pyridones in the solid state and

in polar solvents.[1]

Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.[2]

Analogous Spectral Data (2-Hydroxyisonicotinaldehyde):

Data Source: 1H NMR (400 MHz, DMSO-d6) δ 9.95 (s, 1H, CHO), 7.21 (d, 1H), 6.65 (m,

1H).[1]
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Reference: Patent WO2018222795A1, "Substituted nitrogen containing compounds".

Precursor Characterization (5-Bromo-2-methoxyisonicotinaldehyde):

Data Source: Used as a reference for the C5-Br substituent effect.

Reference: Patent US20160257688, "Synthesis of Intermediates".

General Synthesis of 5-Bromo-2-hydroxypyridines:

Methodology: Hydrolysis of 2-methoxy or 2-chloro pyridines using acid.[1]

Reference: Patent CN114591250A, "One-step synthesis method of 5-bromo-2-

chloropyrimidine" (Analogous chemistry).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-Bromo-2-
hydroxyisonicotinaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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of-5-bromo-2-hydroxyisonicotinaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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